REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].C(N(CC)CC)C.[C:16](Cl)(=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C1COCC1>[OH:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][C:16](=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1
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Name
|
|
Quantity
|
1.09 g
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Type
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reactant
|
Smiles
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NC1=C(C=CC=C1)O
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Name
|
|
Quantity
|
2.09 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
1.16 mL
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)Cl
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Name
|
|
Quantity
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4 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
on stirring at room temperature for overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After addition
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated at reduced pressure
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Type
|
ADDITION
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Details
|
aqueous sodium hydroxide (NaOH) (8M, 5 mL) was added
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Type
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ADDITION
|
Details
|
After 5 min the pH of the reaction mixture was adjusted to 7.0 by addition of glacial acetic acid
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Duration
|
5 min
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
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Details
|
The reaction mixture was dissolved in dichloromethane (CH2Cl2)
|
Type
|
WASH
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Details
|
washed successively with 1M aqueous hydrochloric acid (HCl), saturated aqueous sodium hydrogen carbonate (NaHCO3)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulphate (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC=C1)NC(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.69 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |